Methyl 3-[(pyrrolidin-3-yl)formamido]propanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(pyrrolidin-3-yl)formamido]propanoate typically involves the reaction of 3-pyrrolidinylpropanoic acid with methanol under acidic conditions . The reaction is carried out by refluxing the mixture, which facilitates the esterification process, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity . The compound is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(pyrrolidin-3-yl)formamido]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(pyrrolidin-3-yl)formamido]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-[(pyrrolidin-3-yl)formamido]propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 3-[(pyrrolidin-3-yl)formamido]propanoate is unique due to its specific structure, which combines a pyrrolidine ring with a formamido and ester group. This unique combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H16N2O3 |
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Molecular Weight |
200.23 g/mol |
IUPAC Name |
methyl 3-(pyrrolidine-3-carbonylamino)propanoate |
InChI |
InChI=1S/C9H16N2O3/c1-14-8(12)3-5-11-9(13)7-2-4-10-6-7/h7,10H,2-6H2,1H3,(H,11,13) |
InChI Key |
ZHZKWQQINYOTCM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC(=O)C1CCNC1 |
Origin of Product |
United States |
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